molecular formula C6H12OS B1293892 S-Methyl 2-methylbutanethioate CAS No. 42075-45-6

S-Methyl 2-methylbutanethioate

Cat. No.: B1293892
CAS No.: 42075-45-6
M. Wt: 132.23 g/mol
InChI Key: IAMIOPHEADLKFT-UHFFFAOYSA-N
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Description

S-Methyl 2-methylbutanethioate: is an organic compound with the molecular formula C6H12OS and a molecular weight of 132.224 g/mol . It is known for its unique and strong odor, reminiscent of fresh passion fruit . This compound is used in various applications, particularly in the flavor and fragrance industries.

Mechanism of Action

Target of Action

S-Methyl 2-methylbutanethioate is primarily used in the flavor and fragrance industry . Its primary targets are the olfactory receptors in the nose, which are responsible for the sense of smell. The compound interacts with these receptors to produce a unique, strong, fresh odor reminiscent of passion fruit .

Mode of Action

The mode of action of this compound involves binding to specific olfactory receptors in the nose. This binding triggers a signal transduction pathway that leads to the perception of a specific smell. In this case, the smell is described as a beautiful, fresh, highly-taste, unique, strong flavor and fragrance which reminded (of) a strong, fresh passion fruit .

Result of Action

The primary result of the action of this compound is the perception of a unique, strong, fresh odor reminiscent of passion fruit . This makes it valuable in the flavor and fragrance industry, where it can be used to impart a specific scent to a wide variety of products.

Biochemical Analysis

Biochemical Properties

S-Methyl 2-methylbutanethioate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with cytochrome P450 enzymes, which are involved in the metabolism of many compounds. The nature of these interactions involves the oxidation of this compound, leading to the formation of metabolites that can be further processed by the body .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the expression of genes involved in detoxification processes, thereby enhancing the cell’s ability to manage oxidative stress .

Molecular Mechanism

The mechanism of action of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. For example, this compound can bind to cytochrome P450 enzymes, altering their activity and subsequently affecting the metabolic pathways they regulate .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions but can degrade over time, leading to a decrease in its efficacy .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may have beneficial effects, such as enhancing detoxification processes. At higher doses, it can exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic functions .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic state of the organism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement and localization. These interactions can affect its accumulation and distribution, impacting its overall activity and function .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization patterns can influence its interactions with other biomolecules and its overall biochemical effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-Methyl 2-methylbutanethioate typically involves the esterification of 2-methylbutanoic acid with methanethiol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods: On an industrial scale, the production of this compound follows similar principles but is optimized for higher yields and purity. The process involves continuous distillation and purification steps to isolate the desired ester from by-products and unreacted starting materials .

Chemical Reactions Analysis

Types of Reactions: S-Methyl 2-methylbutanethioate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: S-Methyl 2-methylbutanethioate stands out due to its sulfur-containing structure, which imparts a unique and strong odor. This makes it particularly valuable in the flavor and fragrance industry, where distinct and potent scents are highly sought after .

Properties

IUPAC Name

S-methyl 2-methylbutanethioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12OS/c1-4-5(2)6(7)8-3/h5H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAMIOPHEADLKFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(=O)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90866076
Record name S-Methyl 2-methylbutanethioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90866076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

colourless liquid
Record name S-Methyl 2-methylbutanethioate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/114/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

insoluble in water; soluble in fats and alcohols
Record name S-Methyl 2-methylbutanethioate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/114/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.028-1.035
Record name S-Methyl 2-methylbutanethioate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/114/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

42075-45-6
Record name S-Methyl 2-methylbutanethioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42075-45-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name S-Methyl 2-methylbutanethioate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042075456
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name S-Methyl 2-methylbutanethioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90866076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name S-methyl 2-methylbutanethioate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.050.572
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name S-METHYL 2-METHYLBUTANETHIOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/251520LC0C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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